Introduction: The Strategic Importance of Fluorinated Arylboronic Acids
Introduction: The Strategic Importance of Fluorinated Arylboronic Acids
An In-depth Technical Guide to 4-Borono-3-fluorothioanisole: Properties, Synthesis, and Application in Cross-Coupling Chemistry
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1][2] The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to biological targets.[1][2] It is estimated that 20-25% of all marketed pharmaceuticals contain at least one fluorine atom, a testament to its utility.[2][3]
Within this context, fluorinated arylboronic acids, such as 4-Borono-3-fluorothioanisole, have emerged as indispensable building blocks. They serve as versatile reagents in synthetic chemistry, most notably in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures. This guide provides a comprehensive technical overview of 4-Borono-3-fluorothioanisole, detailing its chemical structure, properties, synthesis, and applications, with a focus on its role in drug discovery and development.
Core Chemical Identity and Structure
4-Borono-3-fluorothioanisole is a specialized organoboron compound featuring a phenyl ring substituted with a boronic acid group, a fluorine atom, and a methylthio (thioanisole) group. This combination of functional groups makes it a valuable intermediate for introducing a fluorinated thioanisole moiety into larger molecules.
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Chemical Name: 4-Borono-3-fluorothioanisole
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CAS Number: 957060-84-3[4]
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Molecular Formula: C₇H₈BFO₂S[4]
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Molecular Weight: 186.01 g/mol [4]
Caption: Chemical structure of 4-Borono-3-fluorothioanisole.
Physicochemical Properties
A summary of the key physical and chemical properties of 4-Borono-3-fluorothioanisole is provided below. Where specific data is not publicly available, properties of structurally related compounds are included for reference and estimation.
| Property | Value | Source / Notes |
| Molecular Formula | C₇H₈BFO₂S | [4] |
| Molecular Weight | 186.01 g/mol | [4] |
| Physical State | Solid (Typical for arylboronic acids) | General Knowledge |
| Boiling Point | 184-185 °C (lit.) | Data for the related compound 4-Fluorothioanisole[5] |
| Density | 1.167 g/mL at 25 °C (lit.) | Data for the related compound 4-Fluorothioanisole[5] |
| Refractive Index (n20/D) | 1.551 (lit.) | Data for the related compound 4-Fluorothioanisole |
Synthesis and Reactivity
General Synthesis Strategy
Arylboronic acids are commonly synthesized via a few key methods, including the reaction of organometallic reagents (like Grignard or organolithium compounds) with borate esters, or through palladium-catalyzed coupling of aryl halides with diboron reagents.[6] For 4-Borono-3-fluorothioanisole, a plausible and efficient laboratory-scale synthesis would start from a readily available precursor, 4-bromo-3-fluorothioanisole.
The process involves a lithium-halogen exchange followed by electrophilic trapping with a borate ester. This method is highly effective for introducing the boronic acid functionality onto an aromatic ring.
Caption: Proposed synthetic workflow for 4-Borono-3-fluorothioanisole.
Key Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 4-Borono-3-fluorothioanisole lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[7][8] This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures, which are prevalent in pharmaceuticals.[7][9]
Mechanism Overview: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:[8][10]
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Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the electrophile).
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Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base.[11]
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Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple 4-Borono-3-fluorothioanisole with an aryl bromide (e.g., 4-bromoanisole) to synthesize the corresponding biaryl product.
Materials:
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4-Borono-3-fluorothioanisole (1.1 equivalents)
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Aryl Bromide (1.0 equivalent)
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Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 equivalents)
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Base (e.g., K₂CO₃, 2.0 equivalents)
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Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
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Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)
Procedure:
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Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), 4-Borono-3-fluorothioanisole (1.1 eq.), and potassium carbonate (2.0 eq.).
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Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
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Solvent and Catalyst Addition: Under the inert atmosphere, add the dioxane/water solvent mixture.[10] Sparge the resulting suspension with the inert gas for another 10 minutes. Finally, add the palladium catalyst.
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Reaction: Equip the flask with a condenser and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Spectral Data and Characterization
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic protons (Ar-H) in the region of 7.0-8.0 ppm, showing complex splitting patterns due to H-H and H-F coupling. - A singlet for the methylthio group (-SCH₃) around 2.5 ppm. - A broad singlet for the boronic acid protons (-B(OH)₂) which may be exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons in the range of 110-145 ppm. - The carbon attached to fluorine will show a large C-F coupling constant. - The carbon attached to the boron will be broad and may be difficult to observe. - A signal for the methyl carbon (-SCH₃) around 15 ppm. |
| ¹⁹F NMR | - A single resonance for the fluorine atom, with its chemical shift dependent on the solvent and electronic environment. |
| Mass Spec (MS) | - A molecular ion peak (M+) corresponding to the molecular weight (186.01). The isotopic pattern will be influenced by the natural abundance of Boron isotopes (¹⁰B and ¹¹B). |
| Infrared (IR) | - Strong, broad O-H stretching band for the boronic acid group around 3200-3500 cm⁻¹. - C-H stretching bands for aromatic and aliphatic protons. - C=C stretching bands for the aromatic ring in the 1400-1600 cm⁻¹ region. - A strong B-O stretching band around 1350 cm⁻¹. |
Safety, Handling, and Storage
As with any laboratory chemical, 4-Borono-3-fluorothioanisole should be handled with appropriate care. The following guidelines are based on general safety data for arylboronic acids and related compounds.[15]
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Handling: Use in a well-ventilated area or under a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15] Avoid inhalation of dust and contact with skin and eyes.[15]
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Storage: Store in a tightly closed container in a cool, dry place. Boronic acids can be susceptible to dehydration to form cyclic boroxine anhydrides, so dry storage conditions are crucial.
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First Aid:
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Skin Contact: Immediately wash with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[15]
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Inhalation: Move the person to fresh air.
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Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]
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Conclusion
4-Borono-3-fluorothioanisole stands as a prime example of a modern chemical building block designed for purpose. Its structure is tailored to leverage the beneficial effects of fluorine in medicinal chemistry while providing the synthetic versatility of a boronic acid for robust C-C bond formation. For researchers in drug discovery, this compound and others like it are critical tools, enabling the efficient synthesis and exploration of novel chemical space in the quest for safer and more effective therapeutics.
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- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- 4-Bromo-3-nitroanisole | C7H6BrNO3 | CID 79288. PubChem.
- 4-Bromo-3-fluorothiophenol | C6H4BrFS | CID 26597093. PubChem.
- bromomalononitrile. Organic Syntheses Procedure.
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